An agonist of RECEPTORS, ADRENERGIC ALPHA-2 that is used in veterinary medicine for its analgesic and sedative properties. It is the racemate of DEXMEDETOMIDINE.
Levomedetomidine
CAS No.: 119717-21-4
Cat. No.: VC21326336
Molecular Formula: C13H16N2
Molecular Weight: 200.28 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 119717-21-4 |
---|---|
Molecular Formula | C13H16N2 |
Molecular Weight | 200.28 g/mol |
IUPAC Name | 5-[(1R)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole |
Standard InChI | InChI=1S/C13H16N2/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13/h4-8,11H,1-3H3,(H,14,15)/t11-/m1/s1 |
Standard InChI Key | CUHVIMMYOGQXCV-LLVKDONJSA-N |
Isomeric SMILES | CC1=C(C(=CC=C1)[C@@H](C)C2=CN=CN2)C |
SMILES | CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C |
Canonical SMILES | CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C |
Appearance | White Solid |
Melting Point | 148-151°C |
Chemical Properties and Structure
Molecular Composition and Identification
Levomedetomidine has distinct chemical properties that define its structure and behavior:
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₆N₂ |
Molecular Weight | 200.28 g/mol |
CAS Number | 119717-21-4 |
Creation Date in PubChem | August 8, 2005 |
Last Modification Date | March 29, 2025 |
The IUPAC name for levomedetomidine is 5-[(1R)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole, reflecting its stereochemical configuration . This nomenclature precisely identifies the compound's three-dimensional structure, which is crucial for understanding its pharmacological activity.
Structural Features and Conformations
Levomedetomidine features an imidazole ring connected to a dimethylphenyl group via an ethyl bridge. The stereochemistry at the carbon atom of this bridge is in the R-configuration, which differentiates it from its enantiomer, dexmedetomidine .
Its InChI representation (InChI=1S/C13H16N2/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13/t11-/m1/s1) and SMILES notation (CC1=C(C(=CC=C1)C@@HC2=CN=CN2)C) provide standardized descriptions of its structure that can be used in computational chemistry and database searches .
Pharmacological Properties
Receptor Activity and Mechanism of Action
Levomedetomidine has been described as an agonist of alpha-2 adrenergic receptors, though its binding affinity and efficacy are significantly lower than those of dexmedetomidine . This receptor family mediates various physiological responses including sedation, analgesia, and sympatholytic effects.
Comparative Activity with Dexmedetomidine
Current scientific consensus suggests that levomedetomidine is pharmacologically inactive or minimally active compared to dexmedetomidine. According to Meyer and Fish (2008), "The hypnotic/analgesic actions are due to the D-enantiomer dexmedetomidine; levomedetomidine is considered to be pharmacologically inactive." This significant difference in activity between enantiomers exemplifies the importance of stereochemistry in drug action.
The relatively inactive nature of levomedetomidine has led to the development and approval of dexmedetomidine as a standalone medication for both human and veterinary use, rather than using the racemic mixture (medetomidine) .
Relationship to Medetomidine and Clinical Applications
Comparative Analysis of Medetomidine Components
Medetomidine is a racemic mixture consisting of equal parts dexmedetomidine and levomedetomidine. The relationship between these compounds can be summarized as follows:
Compound | Stereochemistry | Pharmacological Activity | Primary Applications |
---|---|---|---|
Medetomidine | Racemic mixture | Active (due to dexmedetomidine content) | Veterinary sedation and analgesia |
Dexmedetomidine | S-enantiomer | Highly active at alpha-2 receptors | Human and veterinary sedation |
Levomedetomidine | R-enantiomer | Considered pharmacologically inactive | Limited direct applications |
This relationship highlights why dexmedetomidine has been isolated and developed as a medication in its own right, receiving FDA approval for use in both humans (under the brand name Precedex) and dogs (as Dexdomitor) .
Historical Development and Approval
Medetomidine was developed as an imidazole derivative with greater potency than xylazine, exhibiting higher alpha-2-adrenoceptor selectivity, increased lipophilicity, and faster elimination . Over time, research revealed that its pharmacological effects were primarily attributable to dexmedetomidine, leading to the development of pure dexmedetomidine formulations.
The FDA approval of dexmedetomidine for human and veterinary use represented a significant advancement in selective alpha-2 agonist therapy, allowing for more precise dosing and potentially reduced side effects compared to the racemic mixture .
Emerging Public Health Concerns
Detection in Illicit Drug Supply
Recent findings have identified medetomidine (which contains levomedetomidine) as an emerging adulterant in illicit drugs. According to a CDC report from August 2024, medetomidine has been detected in samples of street-level drugs beginning in 2022, with increasing prevalence across the United States and Canada .
The report highlights overdose outbreaks in Philadelphia, Pittsburgh, and Chicago during April and May 2024, underscoring the urgent need to understand the symptoms associated with medetomidine exposure and overdose .
Clinical Cases and Findings
A study analyzed blood samples from 1,331 patients evaluated for suspected opioid overdoses during September 2020–December 2023. Five patients (0.4%) tested positive for medetomidine . The CDC report summarizes the cases as follows:
Patient | Age/Sex | Date of Detection | Naloxone Doses | Co-detected Substances | Notable Clinical Findings |
---|---|---|---|---|---|
A | 40-49 M | Mar 2, 2023 | 5 doses (3.95mg) | Fentanyl, xylazine | Initial acidosis (pH 7.29), required CPR |
B | 20-29 F | Jul 12, 2023 | 1 dose (2mg) | Methamphetamine, olanzapine | Initial acidosis (pH 7.19), hospitalized for 18 days |
C | 30-39 M | Apr 5, 2023 | 1 dose (2mg) | Fentanyl | Elevated troponin |
D | 20-29 M | Aug 8, 2022 | 1 dose (0.4mg) | Not specified | None reported |
E | 20-29 M | Aug 9, 2022 | 3 doses (6mg) | Not specified | None reported |
In these cases, medetomidine was frequently detected alongside fentanyl, xylazine, illicit benzodiazepines, and stimulants. All patients received naloxone, though only two were documented to have received naloxone kits at discharge, and only one was referred for addiction treatment .
Clinical Implications
The co-detection of medetomidine with xylazine is particularly noteworthy, as it suggests that both adulterants may be simultaneously present in the drug supply. While xylazine has been associated with soft tissue wounds, there is currently insufficient data to determine whether medetomidine causes similar effects .
Research Gaps and Future Directions
Pharmacological Understanding
Despite its classification as pharmacologically inactive, the presence of levomedetomidine in medetomidine and its detection in illicit drug samples raises questions about its potential effects when administered in non-clinical contexts or in combination with other substances. Further research is needed to understand whether levomedetomidine contributes to the effects observed in recent overdose cases, either directly or through interaction with co-administered drugs .
Public Health Response
The detection of medetomidine in the illicit drug supply necessitates continued surveillance and research. The CDC report concludes that "further investigation into the clinical and long-term effects of medetomidine is warranted," suggesting that our understanding of this compound's impact on public health is still evolving.
Additionally, the low rates of naloxone distribution and addiction medicine referrals observed in the CDC case series highlight opportunities for improving the healthcare response to overdoses involving novel adulterants like medetomidine .
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